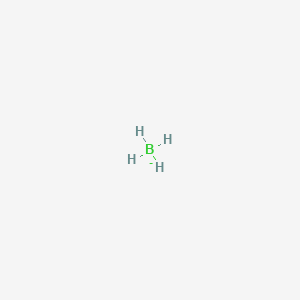
Borohydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borohydride is a boron hydride.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis and Characterization
Borohydride, particularly sodium borohydride, is used extensively in the synthesis of nanoparticles. It serves as a reducing agent for noble metals, like silver, facilitating the creation of silver nanoparticles. These nanoparticles exhibit unique properties due to their smaller size and high surface area, making them significant in fields like biomedical, optical, and electronic applications. Techniques like Ultraviolet Visual Spectroscopy, Scanning Electron Microscopy (SEM), and X-Ray Diffraction (XRD) are employed for characterizing these nanoparticles (Banne, Patil, Kulkarni, & Patil, 2017).
Hydrogen Storage Applications
Inorganic borohydrides, including metal borohydrides, have been actively studied for their potential in hydrogen storage applications. The high hydrogen content in these compounds makes them attractive for this purpose. Various methods, including high temperature and exchange reactions, are used for obtaining these compounds, and their potential in energy storage, especially hydrogen storage, is a key area of interest (Hagemann & Černý, 2010).
Fuel Cell Development
Metal borohydrides are gaining attention in the field of energy storage for their use in batteries and as solid-state ion conductors. Notably, they are being explored for use in direct borohydride fuel cells (DBFCs), where they could offer high energy density and efficiency. The exploration of these materials also extends to their applications in solid-state phosphors and magnetic refrigeration (Paskevicius et al., 2017).
Catalysis in Organic Chemistry
Borohydride complexes, particularly those of rare earths, have shown increased interest in organic chemistry. These complexes are used for polymerization catalysis and other organic transformations. Their preparation, structure, and application in organic reactions are areas of significant research, highlighting the versatility of borohydrides in chemistry (Visseaux & Bonnet, 2011).
Textile Industry Applications
In the textile industry, borohydrides are used in wastewater treatment processes. A study demonstrated the effectiveness of a sodium borohydride-based reduction system followed by activated sludge technique for decolorizing non-biodegradable textile dyeing wastewater. This method showed significant reduction in color, biochemical oxygen demand (BOD), and chemical oxygen demand (COD) of the treated wastewater (Ghoreishi & Haghighi, 2003).
Borohydride in Radical Chemistry
Borohydrides are significant in radical chemistry, particularly as hydrogen-transfer reagents. Recent advancements have enabled their use in radical C-C bond-forming reactions, demonstrating their critical role beyond conventional hydride-transfer reactions. This highlights the diverse applications of borohydrides in organic synthesis (Kawamoto & Ryu, 2014).
Propiedades
Nombre del producto |
Borohydride |
|---|---|
Fórmula molecular |
BH4- |
Peso molecular |
14.85 g/mol |
Nombre IUPAC |
boranuide |
InChI |
InChI=1S/BH4/h1H4/q-1 |
Clave InChI |
CROBTXVXNQNKKO-UHFFFAOYSA-N |
SMILES canónico |
[BH4-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isoxazole, 5-[7-[4-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]phenoxy]heptyl]-3-methyl-](/img/structure/B1222082.png)
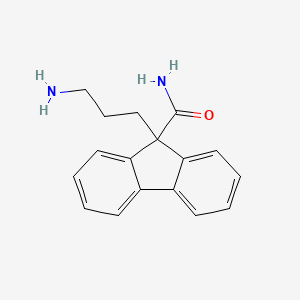
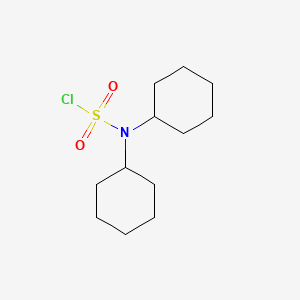
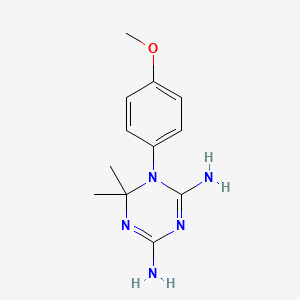
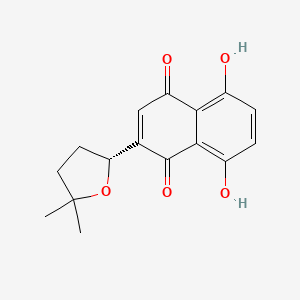
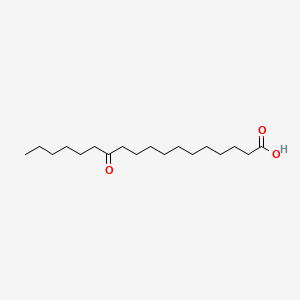
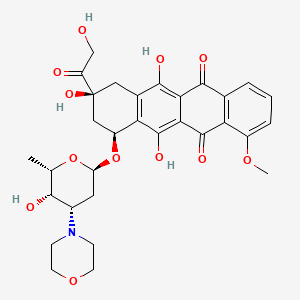

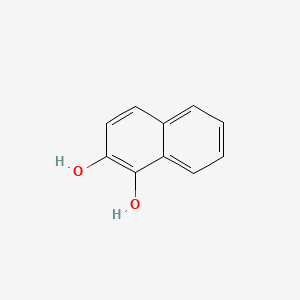
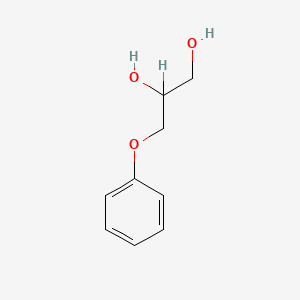
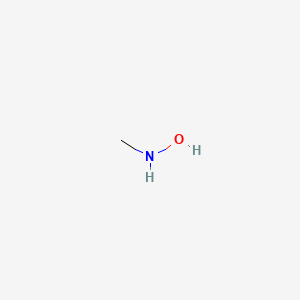

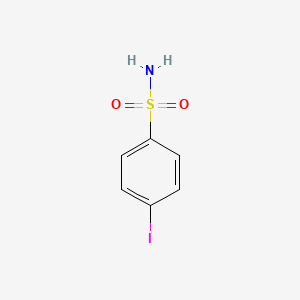
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)